Methyl N-benzyl-N-methyl-L-leucinate
CAS No.:
Cat. No.: VC17901723
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO2 |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | methyl (2S)-2-[benzyl(methyl)amino]-4-methylpentanoate |
| Standard InChI | InChI=1S/C15H23NO2/c1-12(2)10-14(15(17)18-4)16(3)11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | RYSFWQGFBFJKFI-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CC(C(=O)OC)N(C)CC1=CC=CC=C1 |
Introduction
Methyl N-benzyl-N-methyl-L-leucinate is a chemical compound that has garnered attention in various fields, particularly in pharmaceutical research and peptide synthesis. This compound is a derivative of the amino acid leucine, with modifications that enhance its reactivity and stability in chemical reactions. The presence of both benzyl and methyl groups attached to the nitrogen atom of leucine provides unique properties that make it valuable in synthetic organic chemistry.
Synthesis and Preparation
The synthesis of Methyl N-benzyl-N-methyl-L-leucinate typically involves several steps, starting with L-leucine. The process includes protecting the amine group with a benzyl carbamate (Cbz) group, followed by methylation of the nitrogen atom. The methyl esterification of the carboxyl group completes the synthesis. This compound can be prepared using various protecting groups and alkylation methods to achieve high purity and yield.
Applications in Research
Methyl N-benzyl-N-methyl-L-leucinate is utilized in several areas of research:
-
Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in peptide-based drug development, enhancing drug efficacy and stability.
-
Biochemical Research: It is used in studies related to protein synthesis and enzyme activity, providing insights into metabolic pathways and cellular functions.
-
Peptide Synthesis: The compound acts as a building block in synthesizing peptides, which are crucial in drug development and biological research.
Comparison with Similar Compounds
Methyl N-benzyl-N-methyl-L-leucinate can be compared with other derivatives of leucine, such as N-Cbz-N-methyl-L-leucine and N-Boc-N-methyl-L-leucine. The choice of protecting group (e.g., Cbz vs. Boc) affects the compound's reactivity and stability in different chemical environments.
| Compound | Protecting Group | Methylation | Applications |
|---|---|---|---|
| Methyl N-benzyl-N-methyl-L-leucinate | Benzyl | Yes | Pharmaceutical and peptide synthesis |
| N-Cbz-N-methyl-L-leucine | Benzyl carbamate (Cbz) | Yes | Peptide synthesis |
| N-Boc-N-methyl-L-leucine | tert-Butyloxycarbonyl (Boc) | Yes | Peptide synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume